

# Pharmacological properties of Di-O-methylhonokiol review

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## Compound of Interest

Compound Name: *Di-O-methylhonokiol*

Cat. No.: *B3063505*

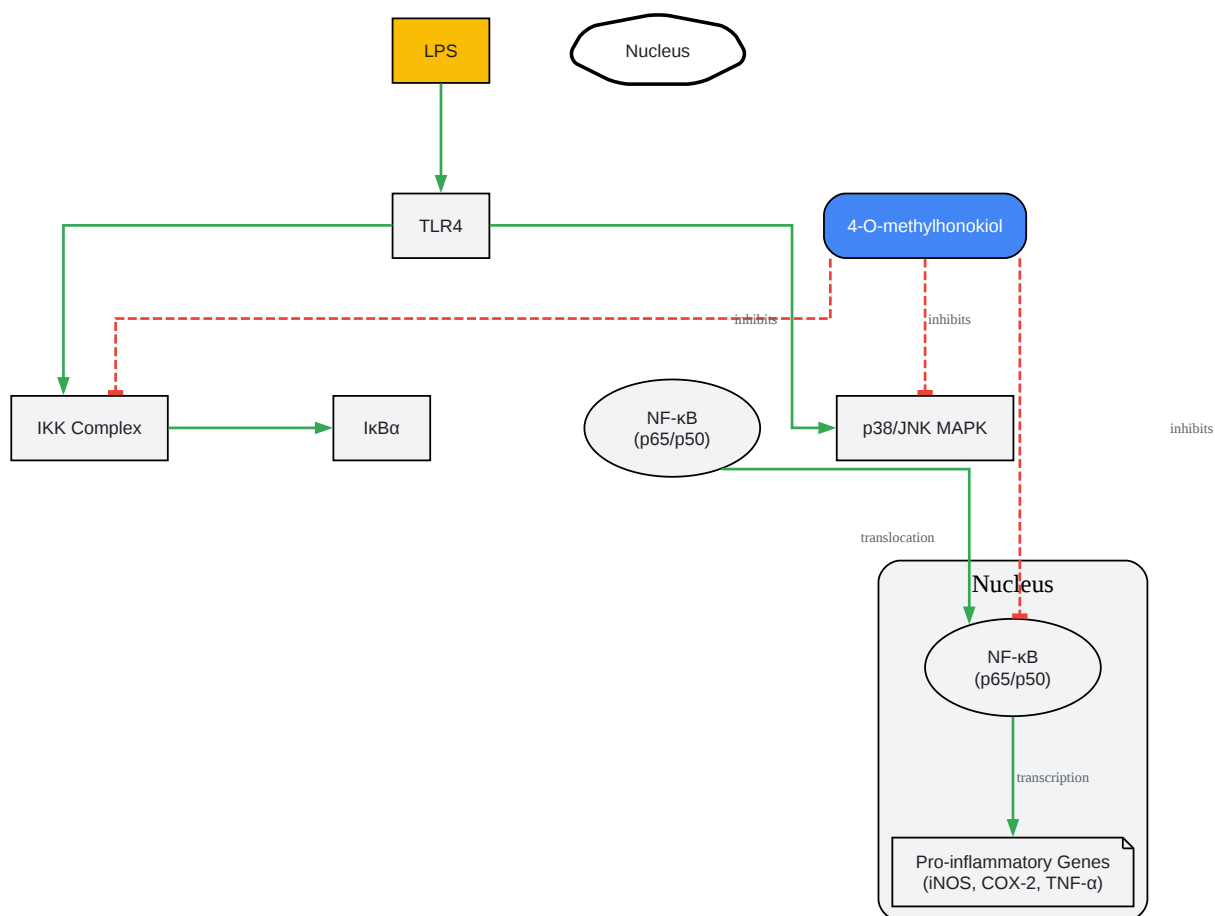
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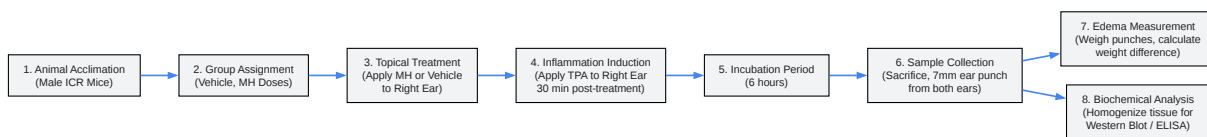
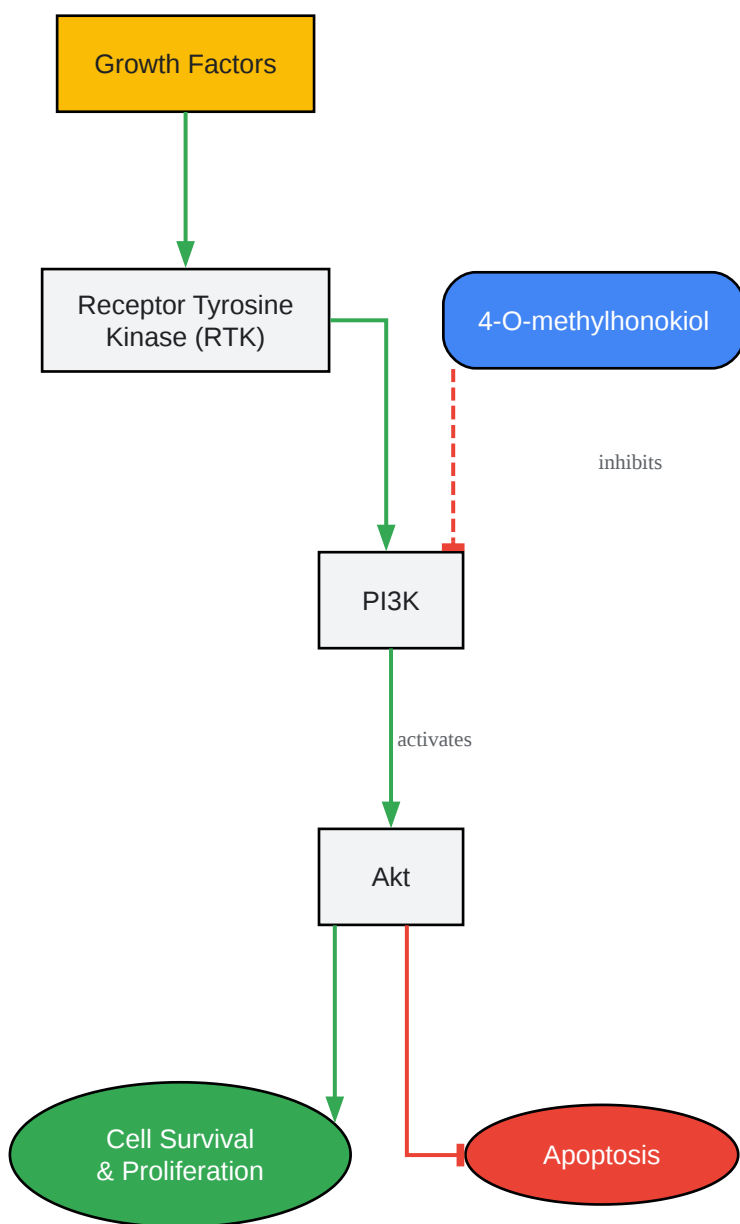
## Pharmacological Properties

### Anti-inflammatory and Immunomodulatory Effects

4-O-methylhonokiol exhibits robust anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.<sup>[4]</sup> Its action involves the suppression of pro-inflammatory mediators and the enzymes that produce them.

**Mechanism of Action:** The principal anti-inflammatory mechanism of MH is the inhibition of the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway.<sup>[4][5]</sup> In response to inflammatory stimuli like lipopolysaccharide (LPS), MH prevents the translocation of the p50 and p65 subunits of NF- $\kappa$ B into the nucleus.<sup>[4]</sup> This action suppresses the transcription of NF- $\kappa$ B target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory cascade.<sup>[1][4]</sup> Additionally, MH has been shown to downregulate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, further contributing to its anti-inflammatory effects.<sup>[1]</sup>





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